![molecular formula C22H18Cl3N3O5S B11992219 Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiofeno, un grupo fenilo y un grupo triclorometilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar mediante una reacción de ciclización que implica un precursor adecuado.
Introducción del grupo fenilo: El grupo fenilo se introduce mediante una reacción de acilación de Friedel-Crafts.
Unión del grupo triclorometilo: El grupo triclorometilo se agrega mediante una reacción de cloración utilizando reactivos triclorometilo.
Formación de la amida nitrobenzoil: La amida nitrobenzoil se sintetiza por separado y luego se acopla con el derivado de tiofeno mediante una reacción de formación de enlace amida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina utilizando agentes reductores como el gas hidrógeno o los hidruros metálicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo triclorometilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Etóxido de sodio u otros nucleófilos fuertes en un solvente aprótico.
Principales productos
Oxidación: Derivados oxidados de tiofeno.
Reducción: Derivados amino del compuesto original.
Sustitución: Derivados de tiofeno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de vías moleculares específicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. El grupo nitrobenzoil puede desempeñar un papel crucial en su actividad biológica al interactuar con los componentes celulares y alterar los procesos celulares normales.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Fenil-2-({2,2,2-tricloro-1-[(3-metilbenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo
- 4-Fenil-2-({2,2,2-tricloro-1-[(4-clorobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo
- 4-Fenil-2-({2,2,2-tricloro-1-[(2-metilbenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo
Singularidad
El 4-Fenil-2-({2,2,2-tricloro-1-[(4-nitrobenzoil)amino]etil}amino)-3-tiofeno carboxilato de etilo es único debido a la presencia del grupo nitrobenzoil, que imparte propiedades químicas y biológicas distintas. Este grupo puede mejorar la reactividad y la actividad biológica potencial del compuesto, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H18Cl3N3O5S |
|---|---|
Peso molecular |
542.8 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl3N3O5S/c1-2-33-20(30)17-16(13-6-4-3-5-7-13)12-34-19(17)27-21(22(23,24)25)26-18(29)14-8-10-15(11-9-14)28(31)32/h3-12,21,27H,2H2,1H3,(H,26,29) |
Clave InChI |
WNNQIKYXYUNXIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


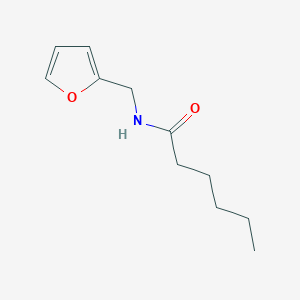
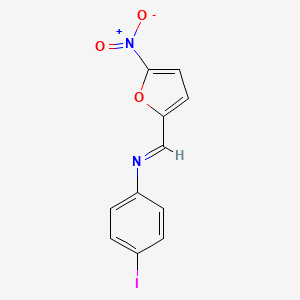

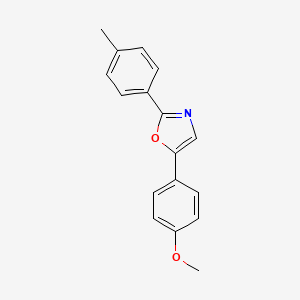
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
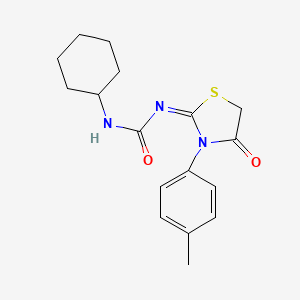
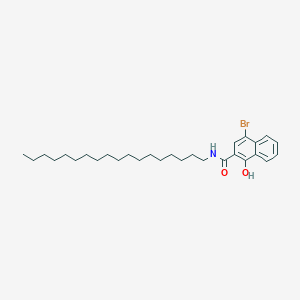
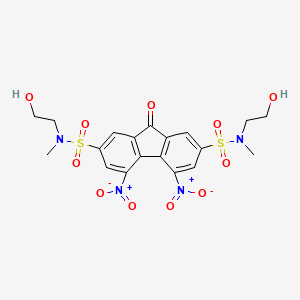
![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)
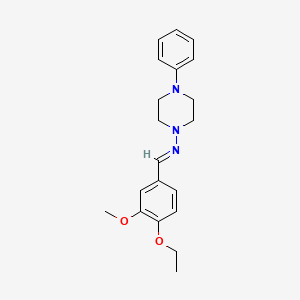
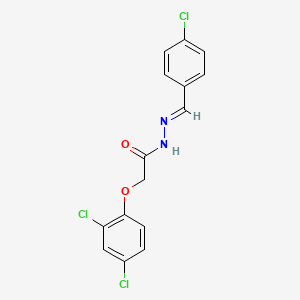
![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
